molecular formula C15H8Cl2F3NS B607481 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole CAS No. 1362243-70-6

2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole

Cat. No.: B607481
CAS No.: 1362243-70-6
M. Wt: 362.19
InChI Key: JGDLZQYCDVDWNE-UHFFFAOYSA-N
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Description

Fluorizoline is a synthetic molecule known for its ability to induce apoptosis in various cell lines. It selectively binds to prohibitins, which are proteins located in the inner mitochondrial membrane.

Scientific Research Applications

Fluorizoline has a wide range of scientific research applications:

Mechanism of Action

Fluorizoline exerts its effects by selectively binding to prohibitins 1 and 2 (PHB1 and PHB2), which are proteins located in the inner mitochondrial membrane. This binding induces apoptosis through the upregulation of the BH3-only protein NOXA. The induction of NOXA is transcriptionally regulated by the integrated stress response-related transcription factors ATF3 and ATF4. Fluorizoline treatment also results in endoplasmic reticulum stress, as evidenced by PERK activation .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure and usage. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Heterocyclic compounds will continue to play a very important role in the construction of lead compounds in drug discovery . Oxadiazole derivatives, for instance, are a commonly used pharmacophore due to their ability to engage in hydrogen-bonding, metabolic stability, and favorable ADME properties .

Preparation Methods

Fluorizoline is synthesized through a series of chemical reactions involving the formation of a fluorinated thiazoline scaffold. The synthetic route typically involves the reaction of 2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole with appropriate reagents under controlled conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves standard organic synthesis techniques, including purification steps to achieve high purity levels.

Chemical Reactions Analysis

Fluorizoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

Fluorizoline is unique due to its selective binding to prohibitins and its ability to induce apoptosis in a p53-independent manner. Similar compounds include:

Properties

IUPAC Name

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDLZQYCDVDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Reactant of Route 2
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Reactant of Route 3
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Reactant of Route 4
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Reactant of Route 5
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Reactant of Route 6
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.